![molecular formula C13H6Br2ClNS B2412832 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline CAS No. 860612-42-6](/img/structure/B2412832.png)
6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline
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Description
“6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline” is a chemical compound with the molecular formula C13H6Br2ClNS and a molecular weight of 403.52 . It’s a type of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including “6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline”, involves the construction of quinoline ring systems and reactions to create fused or binary quinoline-cord heterocyclic systems . Vandekerckhove et al. developed a novel class of halo-substituted quinolones, taking 7-chloroquinolin-4-ol as the starting material .Molecular Structure Analysis
The molecular structure of “6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline” includes a quinoline core, which is a bicyclic compound containing a nitrogen atom . This core is substituted with bromine and chlorine atoms and a thiophene ring .Physical And Chemical Properties Analysis
“6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline” has a molecular weight of 403.52 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
- Researchers have explored the potential of 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline as an anticancer agent. Its unique structure and bromine substitution make it an interesting candidate for inhibiting cancer cell growth. Studies have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer .
- The compound exhibits antimicrobial properties against bacteria, fungi, and other pathogens. Researchers have studied its effectiveness in inhibiting the growth of specific strains, making it a promising lead for novel antimicrobial agents .
- 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline has intriguing photophysical properties. It absorbs light in the UV-visible range and emits fluorescence. Scientists have explored its use in sensors, imaging, and optoelectronic devices .
- Chemists have employed this compound as a building block in organic synthesis. Its bromine atoms serve as versatile handles for further functionalization. Additionally, medicinal chemists have investigated its derivatives for potential drug development .
- Researchers have studied the electrochemical behavior of 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline. Its redox properties make it relevant for applications such as sensors, batteries, and electrocatalysis .
- The compound’s unique structure and halogen substituents contribute to its interesting material properties. Investigations into its use as a component in organic semiconductors, liquid crystals, or luminescent materials are ongoing .
Anticancer Properties
Antimicrobial Activity
Photophysical Applications
Organic Synthesis and Medicinal Chemistry
Electrochemical Applications
Material Science
properties
IUPAC Name |
6,8-dibromo-2-(3-chlorothiophen-2-yl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2ClNS/c14-8-5-7-1-2-11(13-10(16)3-4-18-13)17-12(7)9(15)6-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTRPIDISNYOQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=C(C=CS3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline |
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